N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of acetamide derivatives typically involves acylation reactions where an amine reacts with an activated carboxylic acid or its derivatives. For instance, in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, 2-aminothiophene-3-carbonitrile was reacted with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Similarly, other studies describe the synthesis of various acetamide derivatives using different starting materials and conditions, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, the study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide utilized these techniques to determine the molecular structure and crystal packing, which was stabilized by hydrogen bonds . These methods are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions depending on their functional groups. The reactivity of such compounds can be studied using computational methods like density functional theory (DFT) to predict interactions with other molecules, such as DNA bases . Additionally, the reactivity can be influenced by the presence of substituents on the aromatic rings or heterocycles, as seen in the synthesis of angular heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of heteroatoms like sulfur, nitrogen, and oxygen can affect these properties. The biological activities, such as antioxidant and antimicrobial properties, are also significant aspects of these compounds. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide exhibited moderate antioxidant activity and significant antimicrobial properties . Other studies have reported anti-inflammatory, antioxidant, and antiplatelet activities of similar acetamide derivatives .
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
Research by Magadum & Yadav (2018) focused on the chemoselective monoacetylation of amino groups using a catalytic process. This method is crucial for synthesizing intermediates like N-(2-Hydroxyphenyl)acetamide, which are vital in creating antimalarial drugs. The study emphasizes the importance of selecting appropriate acyl donors and optimizing reaction conditions to achieve desired selectivity and efficiency, potentially applicable to the synthesis of compounds like N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide (Magadum & Yadav, 2018).
Flavoring Substance Evaluation
The European Food Safety Authority (EFSA) evaluated a structurally similar compound, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, for its safety as a flavoring substance. This evaluation indicates the potential for related compounds to be assessed for use in food, considering their safety and impact on human health. This research could inform the safety assessments of related compounds, including N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide (Younes et al., 2018).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-14-4-2-5-16(10-14)23-12-18(20)19(11-17-6-3-8-24-17)15-7-9-25(21,22)13-15/h2-6,8,10,15H,7,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKWJLMWKGYODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.